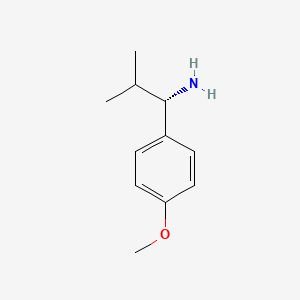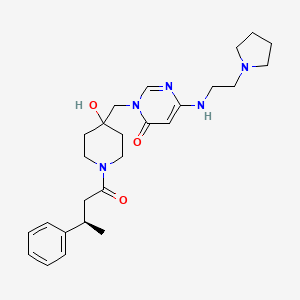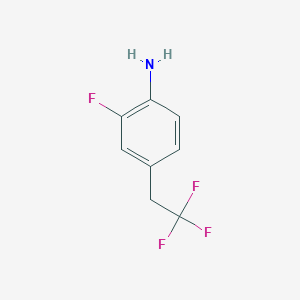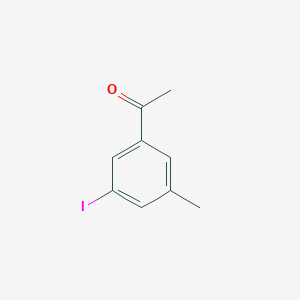
(S)-1-(4-Chloropyridin-2-yl)propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-(4-Chloropyridin-2-yl)propan-1-amine is a chiral amine compound featuring a pyridine ring substituted with a chlorine atom at the 4-position and a propan-1-amine side chain at the 1-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(4-Chloropyridin-2-yl)propan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with 4-chloropyridine as the starting material.
Alkylation: The 4-chloropyridine undergoes alkylation with a suitable alkylating agent, such as 1-bromo-3-chloropropane, under basic conditions to introduce the propan-1-amine side chain.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques, such as chromatography or crystallization, to isolate the (S)-enantiomer.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic processes and continuous flow reactors may be employed to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-1-(4-Chloropyridin-2-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and elevated temperatures.
Major Products Formed
Oxidation: Imine or nitrile derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(S)-1-(4-Chloropyridin-2-yl)propan-1-amine has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is employed in studies investigating the biological activity of pyridine derivatives.
Industrial Applications: The compound is used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (S)-1-(4-Chloropyridin-2-yl)propan-1-amine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but typically include binding to active sites or modulating signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-1-(4-Chloropyridin-2-yl)propan-1-amine: The enantiomer of the compound, which may have different biological activity.
4-Chloropyridine: The parent compound without the propan-1-amine side chain.
1-(4-Chloropyridin-2-yl)ethan-1-amine: A similar compound with a shorter side chain.
Uniqueness
(S)-1-(4-Chloropyridin-2-yl)propan-1-amine is unique due to its specific chiral configuration and the presence of both the pyridine ring and the propan-1-amine side chain
Eigenschaften
Molekularformel |
C8H11ClN2 |
|---|---|
Molekulargewicht |
170.64 g/mol |
IUPAC-Name |
(1S)-1-(4-chloropyridin-2-yl)propan-1-amine |
InChI |
InChI=1S/C8H11ClN2/c1-2-7(10)8-5-6(9)3-4-11-8/h3-5,7H,2,10H2,1H3/t7-/m0/s1 |
InChI-Schlüssel |
WNUVVJWSJPZYQA-ZETCQYMHSA-N |
Isomerische SMILES |
CC[C@@H](C1=NC=CC(=C1)Cl)N |
Kanonische SMILES |
CCC(C1=NC=CC(=C1)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


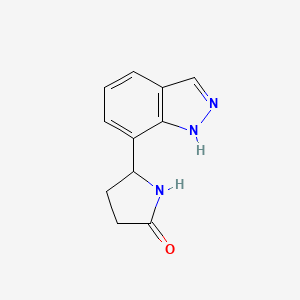
![3-(Trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid](/img/structure/B12969328.png)

![3-Chloro-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B12969340.png)
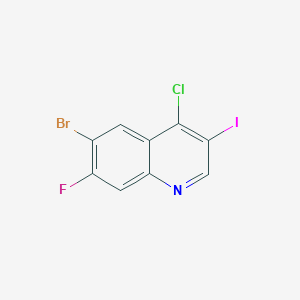
![(S)-tert-Butyl 2-(4,7-bis(4-aminophenyl)-1H-benzo[d]imidazol-2-yl)pyrrolidine-1-carboxylate](/img/structure/B12969353.png)
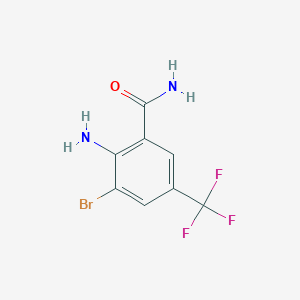
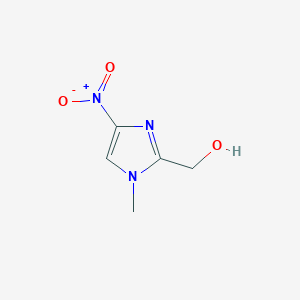
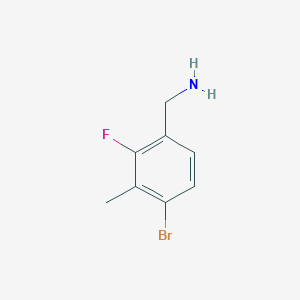
![tert-Butyl 7-bromo-1H-pyrazolo[4,3-b]pyridine-1-carboxylate](/img/structure/B12969371.png)
